4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
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Overview
Description
“4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide” is a chemical compound with the linear formula C29H34N2O2 . It has a molecular weight of 442.607 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Properties of Polyamides
Research on the synthesis of polyamides incorporating 4-tert-butylcatechol derivatives demonstrates the production of materials with significant thermal stability and solubility in polar solvents. These polyamides exhibit high glass transition temperatures and the ability to form transparent, flexible films, underscoring their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Antitumor and Antimicrobial Activities
The synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound structurally similar to the one , has been reported to exhibit promising antitumor activity against the Hela cell line, showcasing the potential of such compounds in cancer research (叶姣 et al., 2015).
Design and Evaluation of Anticancer Compounds
Studies involving the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrate their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer, highlighting their significance in the development of new anticancer therapies (Ravinaik et al., 2021).
Larvicidal and Antimicrobial Properties
Novel triazinone derivatives, including those with 3-tert-butyl substitutions, have been evaluated for their larvicidal and antimicrobial activities, offering insights into their potential use in controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound contains a benzoyl group, which is often involved in protein binding, suggesting it may interact with its targets through this moiety .
Result of Action
Given the compound’s structure, it may interact with proteins or other cellular components, but the specific effects of these interactions are unknown .
Properties
IUPAC Name |
4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2S/c1-30(2,3)23-14-10-20(11-15-23)27(35)32-25-9-7-8-22(18-25)26-19-37-29(33-26)34-28(36)21-12-16-24(17-13-21)31(4,5)6/h7-19H,1-6H3,(H,32,35)(H,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXOBQDUHVNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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